4-[(cyclopropylamino)methyl]-N-(2,2,2-trifluoroethyl)benzamide hydrochloride
Overview
Description
“4-[(cyclopropylamino)methyl]-N-(2,2,2-trifluoroethyl)benzamide hydrochloride” is a chemical compound with the CAS Number: 1156895-98-5 . It has a molecular weight of 308.73 and its molecular formula is C13H16ClF3N2O . This compound is typically in a solid state and is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H15F3N2O.ClH/c14-13(15,16)8-18-12(19)10-3-1-9(2-4-10)7-17-11-5-6-11;/h1-4,11,17H,5-8H2,(H,18,19);1H . This code provides a detailed description of the molecule’s structure, including the positions of the cyclopropylamino and trifluoroethyl groups on the benzamide backbone.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Other physical and chemical properties such as solubility, melting point, and boiling point are not specified in the available resources.Scientific Research Applications
Structural Analysis and Property Correlation
The chemical structure of related compounds has been a focal point in understanding their biological activity. For instance, studies on anticonvulsant enaminones highlighted the significance of structural parameters in determining their anticonvulsant activity. This type of analysis provides insights into the essential structural components necessary for biological activity, which could be relevant for the analysis of 4-[(cyclopropylamino)methyl]-N-(2,2,2-trifluoroethyl)benzamide hydrochloride as well (Foster et al., 1999).
Antimicrobial Activity
Compounds with similar structural motifs have been evaluated for their antimicrobial potential. For instance, a series of substituted benzamides showed prospective bactericidal properties against strains like MRSA. This indicates that related compounds, including this compound, could potentially be explored for their antimicrobial efficacy (Zadrazilova et al., 2015).
Antitumor and Anticonvulsant Activities
Studies have indicated that benzamide derivatives exhibit potent antitumor properties. The design and synthesis of these compounds are critical, focusing on enhancing biological stability and optimizing their interaction with biological targets (Yoshida et al., 2005). Additionally, research on enaminones, closely related to benzamides, has shown significant anticonvulsant activity, which could suggest potential neurological applications for similar compounds (Scott et al., 1993).
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Mechanism of Action
Target of Action
The primary targets of 4-[(cyclopropylamino)methyl]-N-(2,2,2-trifluoroethyl)benzamide hydrochloride are currently unknown
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, and the presence of other molecules in the environment.
Properties
IUPAC Name |
4-[(cyclopropylamino)methyl]-N-(2,2,2-trifluoroethyl)benzamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O.ClH/c14-13(15,16)8-18-12(19)10-3-1-9(2-4-10)7-17-11-5-6-11;/h1-4,11,17H,5-8H2,(H,18,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCRSDNBOHYJFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=C(C=C2)C(=O)NCC(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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